2-(2-(3-(4-环丙基-1H-1,2,3-三唑-1-基)吡咯烷-1-基)-2-氧代乙基)哒嗪-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

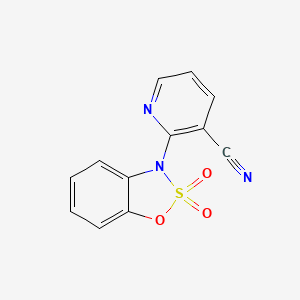

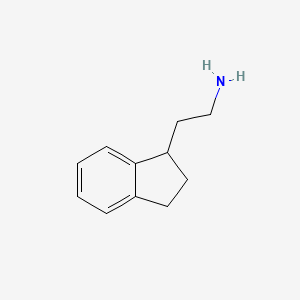

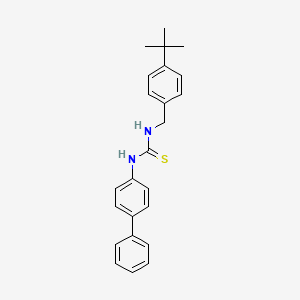

The compound "2-(2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures such as triazole, pyrrolidine, and pyridazinone. These structural motifs are commonly found in compounds with potential pharmacological properties .

Synthesis Analysis

The synthesis of complex molecules containing triazole and pyrrolidine units can involve catalytic cyclopropanation using chiral ruthenium(II) complexes, as demonstrated in the asymmetric cyclopropanation of olefins and diazoacetates . Additionally, metal-free synthesis methods such as oxidative N-N bond formation can be employed to construct triazole rings, as seen in the synthesis of 1,2,4-triazolo[1,5-a]pyridines . Intramolecular cyclization reactions are also pivotal in forming pyrrolidine rings, with manganese(III) being used to mediate the cyclization of N-(2-alken-1-yl)amides . These methods highlight the diverse synthetic strategies that could be applied to the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule often includes conformational polymorphism, where different polymorphs exhibit distinct molecular and crystal structures. This is exemplified by the study of 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, which showed two polymorphic forms with different conformations and interactions . Such polymorphism can significantly influence the physical properties and biological activity of the compound.

Chemical Reactions Analysis

The chemical reactivity of the compound's structural motifs can be inferred from related studies. For instance, the triazole ring can be formed through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry . Additionally, the pyridazinone moiety can be synthesized through oxidative cyclization reactions, as seen in the synthesis of 3-aryl-[1,2,4]triazolo[4,3-a]pyridines . These reactions are crucial for constructing the complex framework of the target molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be deduced from its structural components. For example, the presence of a cyclopropyl group can contribute to the molecule's lipophilicity and steric bulk, potentially affecting its binding to biological targets . The heterocyclic rings such as triazole and pyridazinone are known for their electron-rich nature, which can influence the compound's reactivity and interaction with other molecules . The polymorphism observed in related compounds suggests that the target molecule may also exhibit different physical forms, which could affect its solubility, stability, and bioavailability .

科学研究应用

反应和合成应用

酰基甘氨酸与杂芳基肼的反应:Music 和 Verček (2005) 的研究深入探讨了 N-酰基甘氨酸与杂芳基肼的反应,导致酰氨基取代的稠合 1,2,4-三唑。这项研究强调了氨甲基取代的杂环化合物在杂环合成中的效用,展示了合成包括三唑在内的各种杂环体系的途径,三唑在化学上与所查询的化合物相关 (Music & Verček, 2005)。

抗菌应用

碘(III)介导的三唑并吡啶的合成:Prakash 等人 (2011) 讨论了通过氧化碘(III)介导的三唑并吡啶的简便合成及其随后的抗菌活性评估。这突出了此类化合物在开发新型抗菌剂中的相关性,说明了复杂杂环的潜在生物医学应用 (Prakash 等人,2011)。

结构和机理见解

吡咯并三氮杂菲衍生物的设计和合成:Menges 等人 (2013) 对吡咯并三氮杂菲衍生物的设计和合成的一项研究提供了对理解此类分子的结构和机理方面的实验和计算方法的见解。这些见解对于合理设计具有所需性质的杂环化合物至关重要 (Menges 等人,2013)。

抗病毒活性

将呋喃酮转化为具有抗病毒活性的杂环系统:Hashem 等人 (2007) 的工作探索了将呋喃酮转化为杂环系统,并研究了它们的抗病毒活性。此类研究例证了杂环化学在寻找新型抗病毒化合物中的应用,与所关注的化学框架的更广泛背景相关 (Hashem 等人,2007)。

属性

IUPAC Name |

2-[2-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O2/c22-14-2-1-6-16-21(14)10-15(23)19-7-5-12(8-19)20-9-13(17-18-20)11-3-4-11/h1-2,6,9,11-12H,3-5,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEPHSZCXYXNMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)CN4C(=O)C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

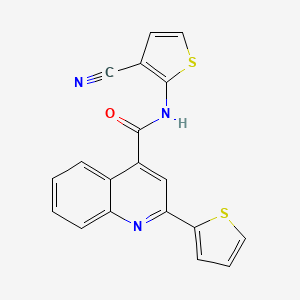

![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3012665.png)

![(3,4-dimethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B3012668.png)

![2-Butylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3012678.png)